molecular formula C12H11FN4S B287194 3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287194
M. Wt: 262.31 g/mol
InChI Key: UTZGNRSYBZBKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has garnered interest in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of triazolothiadiazole derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can affect several biochemical and physiological processes in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various studies. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a neuroprotective agent. Studies have shown that it can protect neurons from damage caused by various factors, such as oxidative stress and inflammation. Another area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating various types of cancer. Additionally, research on the synthesis of analogues of this compound may lead to the development of more potent and selective compounds with specific biological activities.

Synthesis Methods

The synthesis of 3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in several research papers. One of the most commonly used methods involves the reaction of 4-fluoroaniline with propyl isothiocyanate to form 4-fluorophenyl isothiocyanate. This intermediate is then reacted with 4-amino-5-mercapto-1,2,4-triazole to give the final product.

Scientific Research Applications

The potential applications of 3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are numerous. This compound has been found to exhibit antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. It has also been shown to have potential as a neuroprotective agent.

properties

Product Name

3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C12H11FN4S

Molecular Weight

262.31 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H11FN4S/c1-2-3-10-16-17-11(14-15-12(17)18-10)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3

InChI Key

UTZGNRSYBZBKEQ-UHFFFAOYSA-N

SMILES

CCCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)F

Canonical SMILES

CCCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)F

Origin of Product

United States

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